2-Chloromaleylacetate

描述

属性

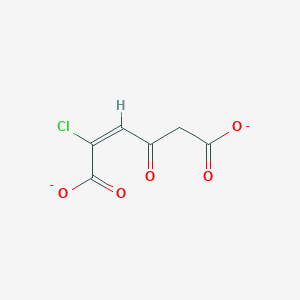

分子式 |

C6H3ClO5-2 |

|---|---|

分子量 |

190.54 g/mol |

IUPAC 名称 |

(E)-2-chloro-4-oxohex-2-enedioate |

InChI |

InChI=1S/C6H5ClO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+ |

InChI 键 |

QOHGUQUQCPIROQ-DAFODLJHSA-L |

手性 SMILES |

C(C(=O)/C=C(\C(=O)[O-])/Cl)C(=O)[O-] |

规范 SMILES |

C(C(=O)C=C(C(=O)[O-])Cl)C(=O)[O-] |

同义词 |

2-chloro-4-oxo-(Z)-2-hexenedioic acid 2-chloromaleylacetate 2-chloromaleylacetate, (E)-isome |

产品来源 |

United States |

准备方法

Substrate Specificity and Catalytic Activity

Maleylacetate reductase (MacA), identified in Escherichia coli and other bacteria, catalyzes the reduction of 2-chloromaleylacetate from chlorinated precursors. The enzyme exhibits broad substrate specificity, accepting both maleylacetate and this compound with comparable efficiency. Kinetic studies reveal a Kₘ of 120 μM for this compound, slightly higher than the 100 μM observed for maleylacetate, indicating minor steric or electronic effects from the chlorine substituent. The reaction requires NADH as a cofactor, with a stoichiometric consumption of one NADH molecule per substrate reduced.

Table 1: Kinetic Parameters of MacA for this compound Reduction

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ (2-CMA) | 120 μM | 50 mM Tris-HCl, pH 7.5 |

| Vₘₐₓ | 8.4 μmol/min/mg | 37°C, 0.8 mM NADH |

| Catalytic Efficiency (kₐₜₜ/Kₘ) | 1.4 × 10⁴ M⁻¹s⁻¹ | Purified enzyme from E. coli |

Purification and Stability

MacA purification involves multi-step chromatography, including anion exchange (Q Sepharose), hydrophobic interaction (Phenyl-Superose), and affinity (Blue Sepharose) columns, achieving >95% homogeneity. The enzyme retains activity in 50 mM BisTris buffer (pH 6.5) with 1 mM dithiothreitol (DTT) but is sensitive to oxidative inactivation, necessitating reducing agents during storage.

Reductive Dehalogenation by PcpE in Sphingobium chlorophenolicum

Dual Catalytic Function

PcpE, a bifunctional enzyme from Sphingobium chlorophenolicum L-1, performs two consecutive reductions:

-

Dehalogenation : Converts this compound to maleylacetate via reductive elimination of chloride.

-

Reduction : Transforms maleylacetate into 3-oxoadipate, consuming a second NADH molecule.

The catalytic site of PcpE is located at the interface of its N-terminal α/β and C-terminal α-helical domains, featuring a conserved motif (²³⁵LHHKLCHTLGG²⁴⁵) critical for substrate binding. Mutagenesis studies confirm that residues His172 and Lys238 are essential for activity, while His236Ala mutation enhances catalytic efficiency by 2-fold, suggesting evolutionary optimization.

Structural Insights and Inhibition

Electrostatic potential mapping reveals a positively charged channel accommodating the negatively charged this compound. Docking simulations highlight ionic interactions between the substrate and basic residues (Lys140, His172, His236, His237, Lys238, His241, His251). Notably, pentachlorophenol inhibits PcpE competitively (Kᵢ = 45 μM), likely by occupying the substrate-binding pocket.

Biodegradation Pathways Involving cis-Dienelactone Hydrolase

| Compound | Half-life (pH 7.5) | Decarboxylation Product |

|---|---|---|

| Maleylacetate | 12 min | cis-Acetylacrylate |

| This compound | 18 min | 2-Chloro-cis-acetylacrylate |

Challenges in Chemical Synthesis

Despite extensive enzymatic characterization, purely chemical synthesis routes for this compound remain underdeveloped. Proposed methods involve chlorination of maleylacetate precursors, but regioselectivity and side reactions (e.g., decarboxylation) pose significant hurdles. For example, chlorination of maleylacetate with SO₂Cl₂ yields a mixture of 2- and 3-chloro isomers, requiring tedious chromatographic separation.

Industrial and Environmental Implications

Bioremediation Applications

The enzymatic production of this compound is pivotal in degrading persistent pollutants like pentachlorophenol. Engineered strains expressing MacA or PcpE show enhanced dechlorination efficiency, with Sphingobium chlorophenolicum achieving >90% conversion of this compound within 24 hours.

常见问题

Q. Advanced Research Focus

- Gene cluster analysis : Identify key operons (e.g., tfd in 2,4-D degradation or tcp in chlorophenol metabolism) via genomic sequencing .

- Metabolite profiling : Use time-course HPLC to track intermediates (e.g., maleylacetate, 3-oxoadipate) .

- Enzyme inhibition studies : Apply inhibitors like -chloromercuribenzoate to probe maleylacetate reductase activity .

How should researchers handle the instability of this compound during experiments?

Q. Basic Research Focus

- Store samples at in buffered solutions (pH 6–7) to prevent spontaneous degradation .

- Conduct immediate spectrophotometric analysis post-extraction (253 nm absorbance) .

- Avoid prolonged exposure to light or oxidizing agents.

What protocols are recommended for purifying maleylacetate reductase to study this compound conversion?

Q. Advanced Research Focus

- Purification steps : Ammonium sulfate precipitation, ion-exchange chromatography (e.g., DEAE-Sepharose), and gel filtration .

- Activity assays : Monitor NADH consumption at 340 nm and chloride release via colorimetric assays .

- Purity validation : Use SDS-PAGE (35 kDa subunits) and isoelectric focusing (pI 5.4) .

How can researchers distinguish between alternative degradation pathways for chlorinated aromatics yielding this compound?

Q. Advanced Research Focus

- Pathway-specific gene expression : Compare transcription of tfd (2,4-D degradation) vs. pcp (pentachlorophenol degradation) operons using RT-qPCR .

- Enzyme specificity assays : Test substrate ranges of dioxygenases (e.g., PcpA vs. TfdE) using -labeled intermediates .

What challenges arise in quantifying this compound in complex microbial consortia, and how can they be mitigated?

Q. Advanced Research Focus

- Matrix interference : Use liquid chromatography-mass spectrometry (LC-MS) for selective detection .

- Internal standards : Spike samples with deuterated this compound analogs.

- Calibration in complex media : Account for matrix effects by comparing spiked vs. unspiked samples .

How do aerobic and anaerobic conditions affect this compound metabolism?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。